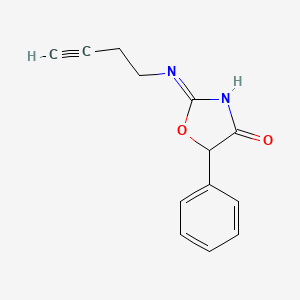
2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and an amino group attached to a butynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-2-yn-1-amine with an appropriate oxazole precursor in the presence of a base catalyst. The reaction is usually carried out in a mixed solvent system, such as acetonitrile and water, and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: A compound with a similar butynyl group and diazirine ring.
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an E3 ligase ligand with an alkyl linker and a terminal alkyne.
Uniqueness
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is unique due to its oxazole ring structure combined with a butynylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
40504-78-7 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-but-3-ynylimino-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-2-3-9-14-13-15-12(16)11(17-13)10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,14,15,16) |
Clave InChI |
LCZBRGYVUAMELH-UHFFFAOYSA-N |
SMILES canónico |
C#CCCN=C1NC(=O)C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

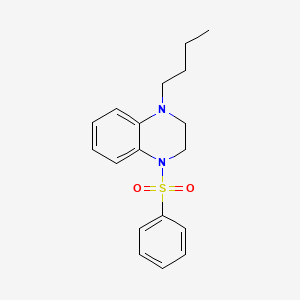
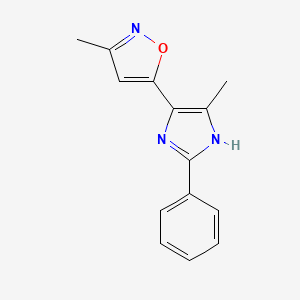
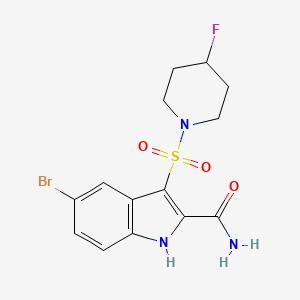


![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

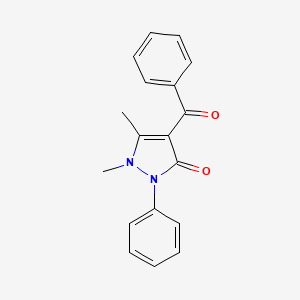
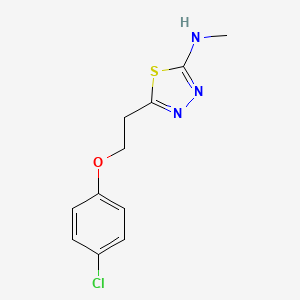
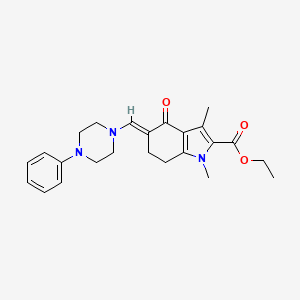
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
